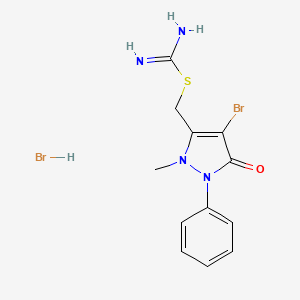![molecular formula C22H19FN4O3S B2414701 3-(2-(3-(5-(2-fluorofenil)-1,3,4-tiadiazol-2-il)piperidin-1-il)-2-oxoetil)benzo[d]oxazol-2(3H)-ona CAS No. 1219913-97-9](/img/structure/B2414701.png)
3-(2-(3-(5-(2-fluorofenil)-1,3,4-tiadiazol-2-il)piperidin-1-il)-2-oxoetil)benzo[d]oxazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with significant potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound consists of a benzooxazole ring fused with a thiadiazole moiety through a piperidine linker, with a fluorophenyl substituent adding to its structural uniqueness. Its intricate structure suggests a range of biochemical interactions and potential pharmaceutical uses.
Aplicaciones Científicas De Investigación
Chemistry: The compound is valuable for studying heterocyclic chemistry, especially in synthesizing novel materials and catalysts.
Biology: In biological research, this compound may serve as a molecular probe for understanding protein-ligand interactions, cellular pathways, and enzyme mechanisms.
Medicine: Its potential pharmacological properties make it a candidate for drug discovery, particularly for targeting specific biochemical pathways implicated in diseases.
Industry: Industrial applications include its use as a precursor for advanced materials or as a template for designing new compounds with desired properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. Here’s a generalized route:
Formation of the benzooxazole core: : This can be achieved through the cyclization of o-aminophenol with suitable carboxylic acid derivatives.
Synthesis of the 1,3,4-thiadiazole ring: : This step involves the reaction of thiosemicarbazide with carboxylic acids or acyl chlorides, followed by cyclization.
Coupling of intermediates: : The benzooxazole and thiadiazole cores are linked via a piperidine ring through nucleophilic substitution reactions.
Final modification: : Introduction of the 2-fluorophenyl group is performed at the end to avoid interference with earlier steps.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of each step to enhance yield and purity. This often involves:
Catalysts: : Utilization of specific catalysts to lower reaction times and increase efficiency.
Solvent selection: : Choosing appropriate solvents that are both effective and environmentally benign.
Purification techniques: : Employing advanced purification methods such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: : The compound can be oxidized under strong oxidizing conditions, affecting primarily the sulfur and nitrogen atoms in the thiadiazole ring.
Reduction: : Reduction can alter the functional groups attached to the nitrogen atoms in the piperidine ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions, especially on the benzooxazole and fluorophenyl rings.
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Common nucleophiles or electrophiles in organic synthesis, such as alkyl halides or acylating agents.
Major Products Formed: Major products depend on the site of reaction and the conditions used. For instance, oxidation can lead to sulfoxide or sulfone derivatives, while reduction may yield various amine or alcohol derivatives.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism by which 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects likely involves binding to specific enzymes or receptors, modulating their activity. This modulation can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Unique Features:
Structural complexity: : The combination of benzooxazole, thiadiazole, and piperidine rings with a fluorophenyl group sets it apart.
Pharmacological potential: : Compared to similar compounds, its structural features might offer better specificity and efficacy.
1,3,4-thiadiazole derivatives: : Often explored for their bioactivity.
Benzooxazole derivatives: : Known for their diverse chemical reactivity.
Fluorophenyl-piperidine compounds: : Common in medicinal chemistry for targeting central nervous system disorders.
Propiedades
IUPAC Name |
3-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c23-16-8-2-1-7-15(16)21-25-24-20(31-21)14-6-5-11-26(12-14)19(28)13-27-17-9-3-4-10-18(17)30-22(27)29/h1-4,7-10,14H,5-6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMJCFJFWSLUQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)C4=NN=C(S4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)



![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)
![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)
![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)
![3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B2414633.png)
![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)

